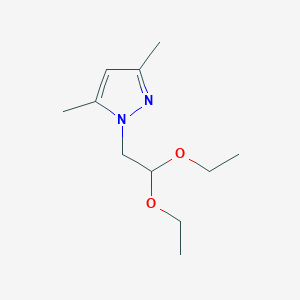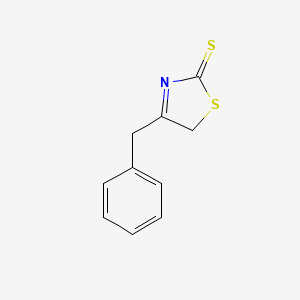
4-Benzyl-5H-thiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-5H-thiazole-2-thione is a compound that falls within the class of thiazole derivatives, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-Benzyl-5H-thiazole-2-thione, they do provide insights into similar thiazole compounds, their synthesis, structural analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of various precursors under specific conditions. For instance, the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones was achieved by reacting acetohydrazide with aromatic acids in POCl3 under reflux conditions . Similarly, the synthesis of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines involved the design and conjugation with donor groups, demonstrating the versatility of thiazole chemistry . These methods highlight the reactivity of thiazole compounds and their ability to form complex structures with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of a benzo[d]thiazol-2(3H)-one derivative was confirmed by 1H-NMR, 13C-NMR, IR, MS, and elemental analysis, and further validated by single-crystal X-ray diffraction . The study of intermolecular hydrogen bonds in crystalline states of thiazolidinedione derivatives provides insights into the noncentrosymmetric molecular arrangements, which are important for the development of nonlinear optical materials . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and their potential interactions in biological systems.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, the transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles under oxidative conditions leads to the formation of benzo[4,5]thieno[3,2-d][1,2,3]thiadiazoles or 2-mercaptobenzo[b]thiophenes depending on the base used . These reactions demonstrate the chemical versatility of thiazole compounds and their potential for generating diverse derivatives with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines were investigated, revealing the influence of donor and acceptor substituents on these properties . Additionally, the thermal behavior of a benzo[d]thiazole derivative was summarized using TG/DTA thermogram, which provides information on the stability of the compound against temperature . These properties are important for the practical application of thiazole derivatives in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1. Xanthine Oxidase Inhibitors
- Application Summary: Thiazolidine-2-thione derivatives have been synthesized as xanthine oxidase inhibitors, which are used in the treatment of hyperuricemia .
- Methods of Application: The compounds were synthesized and their xanthine oxidase inhibitory potencies were evaluated by in vitro enzyme catalysis .
- Results: The compound 6k showed the strongest xanthine oxidase inhibitory activity with an IC 50 value of 3.56 μmol/L, which was approximately 2.5-fold more potent than allopurinol .
2. Organic Electronics
- Application Summary: Thiazolothiazole ring system has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure .
- Methods of Application: Thiazolothiazoles are synthesized and used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
- Results: Thiazolothiazoles have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
3. Antioxidants
- Application Summary: 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives have been synthesized and tested for their antioxidant properties .
- Methods of Application: The compounds were synthesized and their antioxidant properties were evaluated .
- Results: Compound (3.4.2) showed the best superoxide anion scavenging activity .
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-5H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBSEFOGZJBCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=S)S1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649641 |
Source


|
| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5H-thiazole-2-thione | |
CAS RN |
889942-40-9 |
Source


|
| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)
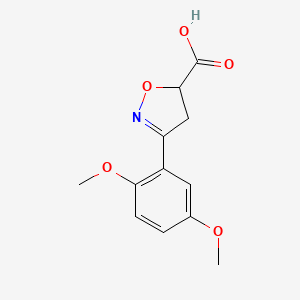
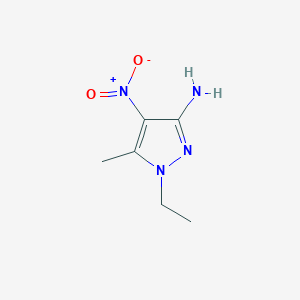
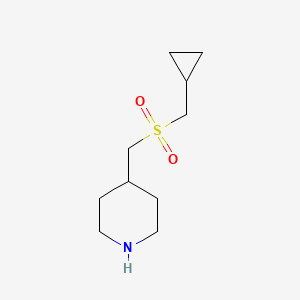
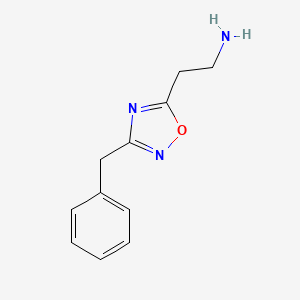
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
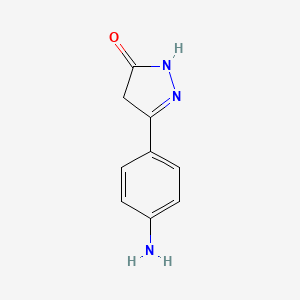
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)
